amine](/img/structure/B15274584.png)
[(2-Methoxypyridin-3-yl)methyl](3-methylbutan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxypyridin-3-yl)methylamine is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxypyridine ring and a methylbutylamine group. It is often used as a building block in organic synthesis and medicinal chemistry, particularly for the preparation of drug candidates containing hindered amine motifs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxypyridin-3-yl)methylamine typically involves hydroamination methods. One innovative approach reported by Baran and coworkers involves the practical olefin hydroamination with nitroarenes . This method provides a chemically differentiated building block for organic synthesis and medicinal chemistry.
Industrial Production Methods
While specific industrial production methods for (2-Methoxypyridin-3-yl)methylamine are not widely documented, the compound is traditionally challenging to access. It is often produced in specialized laboratories using advanced synthetic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxypyridin-3-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
(2-Methoxypyridin-3-yl)methylamine has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Methoxypyridin-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (2-Methoxypyridin-3-yl)methylamine include:
- 3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol
- 2-Methoxy-N-(1-methylcyclohexyl)pyridin-3-amine
- 3-((2-Chlorophenyl)amino)-3-methylbutan-1-ol
Uniqueness
(2-Methoxypyridin-3-yl)methylamine is unique due to its specific structural features, which include a methoxypyridine ring and a methylbutylamine group. These features make it a valuable building block for organic synthesis and medicinal chemistry, particularly for the preparation of drug candidates containing hindered amine motifs .
Eigenschaften
Molekularformel |
C12H20N2O |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
N-[(2-methoxypyridin-3-yl)methyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C12H20N2O/c1-9(2)10(3)14-8-11-6-5-7-13-12(11)15-4/h5-7,9-10,14H,8H2,1-4H3 |
InChI-Schlüssel |
WGNHOUVVDHCDAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)NCC1=C(N=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


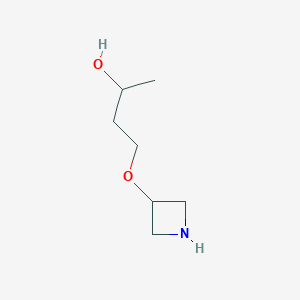
![tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate](/img/structure/B15274509.png)

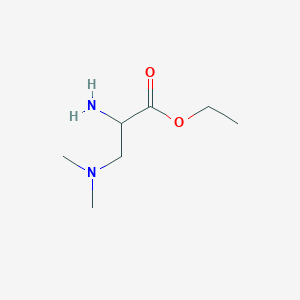
![4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol](/img/structure/B15274522.png)

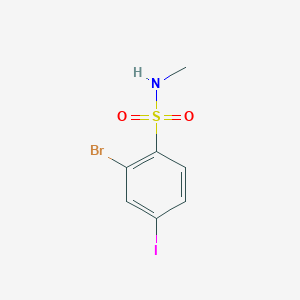
![(4-Methoxybutyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B15274535.png)
amine](/img/structure/B15274538.png)
![2-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B15274551.png)
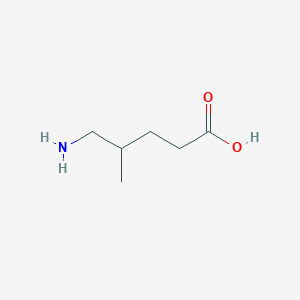
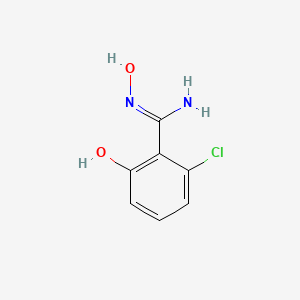
![2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid](/img/structure/B15274576.png)
![Spiro[4.5]decane-6-thiol](/img/structure/B15274585.png)
